molecular formula C31H48O6 B192100 Phytolaccagenic acid CAS No. 54928-05-1

Phytolaccagenic acid

Cat. No. B192100
CAS RN: 54928-05-1
M. Wt: 516.7 g/mol
InChI Key: YAGYBNOEVSEGSL-UHFFFAOYSA-N
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Description

Phytolaccagenic acid is a compound that is the main composition of quinoa saponin . It is an active compound that can be used for various biochemical research .


Synthesis Analysis

Phytolaccagenic acid is found in different species of the Phytolaccaceae family . The extraction method and conditions have been optimized to ensure a maximum yield of the major compounds . A total of 60 triterpenoid saponins were detected within the samples, among which 22 were identified as common in the samples .


Molecular Structure Analysis

The molecular formula of Phytolaccagenic acid is C31H48O6 . Its average mass is 516.709 Da and its monoisotopic mass is 516.345093 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Phytolaccagenic acid .


Physical And Chemical Properties Analysis

Phytolaccagenic acid is a powder with a molecular weight of 516.71 .

Scientific Research Applications

  • Phytolaccagenic Acid in Quinoa Saponins
    • Application Summary : Phytolaccagenic acid is one of the saponin structures isolated from Quinoa (Chenopodium quinoa Willd). These saponins are an important group found in Quinoa .

    Phytolaccagenic Acid in Polylactic Acid Synthesis

    • Application Summary : While there isn’t direct evidence of Phytolaccagenic acid being used in the synthesis of Polylactic Acid (PLA), it’s worth noting that PLA is a degradable and environmentally friendly polymer that has been used as a commercial material in various studies . PLA has good physical properties, and its modification can optimize its properties to a certain extent . PLA blocks and blends play significant roles in drug delivery, implants, and tissue engineering .

    Phytolaccagenic Acid in Phytic Acid Sources

    • Application Summary : Phytic acid, extracted from oilseeds, legumes, cereals, nuts, and pollen by acid solutions under heating and/or stirring and then purified, has shown beneficial health and physiological effects due to its pronounced antioxidant activity and ability to chelate Fe3+ ions . Although Phytolaccagenic acid isn’t directly mentioned, it could potentially be involved in the extraction

    Phytolaccagenic Acid in Membranolytic Activity

    • Application Summary : Phytolaccagenic acid is found in the saponins of the quinoa husk extract . These saponins have been shown to have membranolytic activity, which is drastically increased upon hydrolysis . This suggests that Phytolaccagenic acid could potentially be used in the development of drugs due to its cytotoxicity and activity against microorganisms .

    Phytolaccagenic Acid in Acute Toxicity and Mutagenic Analysis

    • Application Summary : In a study on the acute toxicity and mutagenic analysis of crude saponins from Chenopodium quinoa Willd husks, Phytolaccagenic acid was found . The study showed that quinoa saponins, which include Phytolaccagenic acid, have limited acute toxicity effects . This provides a theoretical basis for their rational utilization .

properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGYBNOEVSEGSL-HGDAMUQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970264
Record name Phytolaccagenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phytolaccagenic acid

CAS RN

54928-05-1
Record name Phytolaccagenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54928-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytolaccagenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054928051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytolaccagenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTOLACCAGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8N263YKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
WS Woo, SS Kang - Korean Journal of Pharmacognosy, 1974 - koreascience.kr
… Phytolaccagenic acid S] jk33ff3esculentic acid Š- ī– H. … name phytolaccagenic acid for it. Phytolaccagenic acid (I), CHOg, mp 309–311", (a)p=+86. 5 (c=0.4 in EtOH), 2 %:" 204 nm (log e, …
Number of citations: 5 koreascience.kr
WS Woo, SS Kang - YAKHAK HOEJI, 1975 - koreascience.kr
… CrO, oxidation of phytolaccagenic acid yields the norterpene(XXVIII) and removal of the 23.… and named it as phytolaccinic acid, which is identical with our phytolaccagenic acid. , …
Number of citations: 10 koreascience.kr
WS Woo, HJ Chi, SS Kang - Korean Journal of Pharmacognosy, 1976 - koreascience.kr
… Developer; MeOH-CHC3-7%HAc=1;5;1 Sa; phytolaccagenic acid Sp; phytolaccagemim Se: esculenticacid Sj; … 樞物의 total saponin을 IZk分解하여 얻은 phytolaccagenic acid의 분이 다". …
Number of citations: 7 koreascience.kr
WS Woo, SS Kang - Korean Journal of Pharmacognosy, 1974 - koreascience.kr
… acid H CH,OH COOH V Phytolaccagenic acid 丑 CHOH COOMeWi Bayogenin OH CHOH … 하는 바와 같이 phytolaccagenic acid 또는 genin A는 1mass spectra data로 精道를 충분 히 할 …
Number of citations: 3 koreascience.kr
HH Appel, M Piovano, JA Garbarino… - Planta medica, 1987 - thieme-connect.com
… After acid hydrolysis of the mixture of these glycosides, phytolaccagenin and phytolaccagenic acid were found to be the major sapogenins (5). Pharmacological tests showed that …
Number of citations: 2 www.thieme-connect.com
SM Spengel, S Luterbacher, W Schaffner - Planta medica, 1995 - thieme-connect.com
In leaves, roots and calli of P. dodecandra we found two 28, 30-dicarboxyolean-12-enes and their glycosides in addition to the hitherto known four 28-monocarboxyolean-12-enes on …
Number of citations: 9 www.thieme-connect.com
SS Kang, WS Woo - Journal of Natural Products, 1980 - ACS Publications
… isolated: phytolaccagenin (2), jaligonic acid(3), phytolaccagenic acid (4), and esculentic acid (… allowed the separation, in the orderof elution, of pokeberrygenin (1); phytolaccagenic acid …
Number of citations: 37 pubs.acs.org
WS Woo, SS Kang - YAKHAK HOEJI, 1974 - koreascience.kr
… Abstract-The structure and stereochcmistry of phytolaccagenic acid, a new triterpenoid sapogenin from Phytolacca americana L. has been further characterized as 33,23-dihydroxy-30-carbomethoxy-olean-12-en28-oic …
Number of citations: 1 koreascience.kr
GM Woldemichael, M Wink - Journal of agricultural and food …, 2001 - ACS Publications
… phytolaccagenic acid 28-O-β-d-glucopyranosyl ester, 3-O-β-d-glucopyranosyl-(1→3)-α-l-arabinopyranosyl phytolaccagenic acid … -l-arabinopyranosyl phytolaccagenic acid were isolated …
Number of citations: 309 pubs.acs.org
I Dini, O Schettino, T Simioli, A Dini - Journal of agricultural and …, 2001 - ACS Publications
… On acidic hydrolysis, 1 afforded phytolaccagenic acid which was identified by 1 H and 13 C NMR … From these data, the structure of 1 was established as phytolaccagenic acid 3-O-[α-l-…
Number of citations: 118 pubs.acs.org

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